5-[4-(Acetylamino)phenyl]-1H-imidazole-2-acetic acid ethyl ester 5-[4-(Acetylamino)phenyl]-1H-imidazole-2-acetic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 908007-24-9
VCID: VC2933996
InChI: InChI=1S/C15H17N3O3/c1-3-21-15(20)8-14-16-9-13(18-14)11-4-6-12(7-5-11)17-10(2)19/h4-7,9H,3,8H2,1-2H3,(H,16,18)(H,17,19)
SMILES: CCOC(=O)CC1=NC=C(N1)C2=CC=C(C=C2)NC(=O)C
Molecular Formula: C15H17N3O3
Molecular Weight: 287.31 g/mol

5-[4-(Acetylamino)phenyl]-1H-imidazole-2-acetic acid ethyl ester

CAS No.: 908007-24-9

Cat. No.: VC2933996

Molecular Formula: C15H17N3O3

Molecular Weight: 287.31 g/mol

* For research use only. Not for human or veterinary use.

5-[4-(Acetylamino)phenyl]-1H-imidazole-2-acetic acid ethyl ester - 908007-24-9

Specification

CAS No. 908007-24-9
Molecular Formula C15H17N3O3
Molecular Weight 287.31 g/mol
IUPAC Name ethyl 2-[5-(4-acetamidophenyl)-1H-imidazol-2-yl]acetate
Standard InChI InChI=1S/C15H17N3O3/c1-3-21-15(20)8-14-16-9-13(18-14)11-4-6-12(7-5-11)17-10(2)19/h4-7,9H,3,8H2,1-2H3,(H,16,18)(H,17,19)
Standard InChI Key SJSFBJSABDTCEY-UHFFFAOYSA-N
SMILES CCOC(=O)CC1=NC=C(N1)C2=CC=C(C=C2)NC(=O)C
Canonical SMILES CCOC(=O)CC1=NC=C(N1)C2=CC=C(C=C2)NC(=O)C

Introduction

Chemical Properties and Structure

5-[4-(Acetylamino)phenyl]-1H-imidazole-2-acetic acid ethyl ester is identified by CAS number 908007-24-9 and has the molecular formula C15H17N3O3 with a molecular weight of 287.31 g/mol . The compound's structure consists of an imidazole core with an acetylamino phenyl group at position 5 and an acetic acid ethyl ester group at position 2 . This specific arrangement of functional groups contributes to the compound's unique chemical and biological properties.

The chemical structure can be further described as containing a five-membered imidazole ring with two nitrogen atoms, connected to a phenyl ring bearing an acetylamino group (-NHCOCH3) at the para position. The second position of the imidazole ring is substituted with an acetic acid ethyl ester group (-CH2COOC2H5) . This combination of functional groups provides the compound with specific physicochemical properties that influence its interactions with biological systems.

Identification and Nomenclature

The compound is known by several names in scientific literature and chemical databases:

PropertyValue
Primary Name5-[4-(Acetylamino)phenyl]-1H-imidazole-2-acetic acid ethyl ester
IUPAC Nameethyl 2-[5-(4-acetamidophenyl)-1H-imidazol-2-yl]acetate
CAS Registry Number908007-24-9
Molecular FormulaC15H17N3O3
Molecular Weight287.31 g/mol
InChIInChI=1S/C15H17N3O3/c1-3-21-15(20)8-14-16-9-13(18-14)11-4-6-12(7-5-11)17-10(2)19/h4-7,9H,3,8H2,1-2H3,(H,16,18)(H,17,19)
SMILESCCOC(=O)CC1=NC=C(N1)C2=CC=C(C=C2)NC(=O)C
PubChem CID53486231

Synthesis Methods

The synthesis of 5-[4-(Acetylamino)phenyl]-1H-imidazole-2-acetic acid ethyl ester involves carefully controlled chemical reactions to achieve optimal yield and purity. Various synthetic pathways have been developed, typically utilizing imidazole derivatives and acetylamino phenyl groups as starting materials. These synthesis methods are crucial for producing the compound for research purposes and potential pharmaceutical applications.

General Synthetic Approach

The synthesis typically begins with imidazole-2-acetic acid and acetylamino phenyl derivatives as key precursors. The reaction is often conducted in suitable solvents such as ethanol or dichloromethane under reflux conditions to facilitate the formation of the desired product. Catalysts, including sulfuric acid or p-toluenesulfonic acid, are frequently employed to enhance reaction efficiency and yield.

A typical synthesis procedure may involve the following steps:

  • Preparation of the imidazole-2-acetic acid ethyl ester component

  • Introduction of the 4-(acetylamino)phenyl group at position 5 of the imidazole ring

  • Purification of the final product using chromatographic techniques

The synthesis requires precise control of reaction conditions, including temperature, solvent selection, and reaction time, to maximize yield and ensure product purity. Alternative synthetic routes may be developed based on the availability of starting materials and specific requirements for yield and purity.

Biological Activities

The biological activities of 5-[4-(Acetylamino)phenyl]-1H-imidazole-2-acetic acid ethyl ester are of particular interest in medicinal chemistry research. As a member of the imidazole derivatives family, this compound has been investigated for various biological properties that may have therapeutic potential.

Antimicrobial Properties

Imidazole derivatives, including compounds similar to 5-[4-(Acetylamino)phenyl]-1H-imidazole-2-acetic acid ethyl ester, have demonstrated antimicrobial activity against various bacterial strains. These compounds typically exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antimicrobial agents.

The mechanism of antimicrobial action often involves disruption of bacterial cell membrane integrity or interference with essential metabolic pathways. The specific substituents on the imidazole ring, such as the acetylamino phenyl group and acetic acid ethyl ester moiety present in our target compound, can significantly influence the spectrum and potency of antimicrobial activity.

Structure-Activity Relationships

The biological activities of 5-[4-(Acetylamino)phenyl]-1H-imidazole-2-acetic acid ethyl ester are closely related to its structural features. Understanding the structure-activity relationships (SAR) is essential for designing analogs with enhanced biological properties or targeted activities.

Key Structural Features

Several structural elements of 5-[4-(Acetylamino)phenyl]-1H-imidazole-2-acetic acid ethyl ester contribute to its biological activities:

  • The imidazole ring serves as a key pharmacophore in many bioactive compounds, capable of forming hydrogen bonds with biological targets due to its nitrogen atoms.

  • The acetylamino group on the phenyl ring can function as both a hydrogen bond donor and acceptor, facilitating interactions with receptor sites.

  • The ethyl ester moiety contributes to the compound's lipophilicity, potentially influencing its membrane permeability and bioavailability.

Modifications to these structural elements can significantly alter the compound's biological properties, leading to enhanced activity or selectivity for specific targets. Such structure-activity insights are valuable for the rational design of new therapeutic agents based on the imidazole scaffold.

The compound serves as a valuable tool in medicinal chemistry investigations, particularly in studies exploring structure-activity relationships of imidazole derivatives. Researchers may use this compound as a reference or starting point for developing novel analogs with improved pharmacological properties or enhanced selectivity for specific biological targets.

Drug Discovery

In drug discovery programs, 5-[4-(Acetylamino)phenyl]-1H-imidazole-2-acetic acid ethyl ester may function as a lead compound for developing new therapeutic agents. Its structural features and biological activities provide a foundation for designing compounds with potential applications in antimicrobial, anticancer, or anti-inflammatory therapy.

Biochemical Studies

The compound may also be utilized in biochemical studies investigating enzyme mechanisms, receptor interactions, or cellular signaling pathways. The specific structure of this imidazole derivative suggests it may have unique interactions with biological targets, making it a subject of interest for exploring fundamental biological processes.

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